molecular formula C18H18N4OS B5544699 N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine

N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine

Cat. No. B5544699
M. Wt: 338.4 g/mol
InChI Key: WYXBXECVQGFDIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine" often involves multistep chemical processes, including nucleophilic aromatic substitution, condensation reactions, and cyclization steps. For instance, the synthesis of related pyrimidine derivatives has been achieved through reactions involving intermediates like benzimidamides, which undergo annulation mediated by phenyliodine bis(trifluoroacetate) to construct the pyrimidine skeleton through oxidative N-N bond formation (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of a planar pyrimidine ring, which may adopt different conformations based on substituents and interactions with adjacent molecular moieties. For instance, in some related compounds, the pyrimidine ring can exhibit twist-boat or planar conformations, significantly influencing the molecule's overall geometry and its potential interactions in biological systems or materials (Quiroga et al., 2010).

Chemical Reactions and Properties

The chemical behavior of "N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine" and similar compounds is influenced by the functional groups present. The presence of amino and carbonyl groups allows for a variety of chemical reactions, including further nucleophilic substitutions and potential formation of metal complexes. Moreover, the compound's reactivity can be tuned for specific applications through modifications at different positions of the molecular scaffold (Bushuev et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in drug design and material science. For example, the crystal structure analysis of related compounds reveals significant insights into the molecular conformation, packing, and potential intermolecular interactions, critical for understanding the compound's behavior in solid state and solution (Yıldırım et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radicals, are essential for the compound's functionality and application. Studies on similar compounds have shown that the nature of the substituents on the pyrimidine ring and the presence of other functional groups like the piperidine moiety can significantly influence these properties, affecting the compound's potential use in synthetic chemistry and drug development (Kamei et al., 2005).

Scientific Research Applications

Nonaqueous Capillary Electrophoresis Applications

Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate (IM) and related substances, including N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine analogs. This method offers simplicity, effectiveness, and affordability for quality control in pharmaceutical analysis (Ye et al., 2012).

Antipsychotic Agent Synthesis

Research into the synthesis of heterocyclic carboxamides, including N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine analogs, has shown potential for these compounds as antipsychotic agents. The study explored the binding to dopamine D2 and serotonin receptors, highlighting the role of these compounds in developing new treatments for psychiatric disorders (Norman et al., 1996).

Microwave-Assisted Organic Synthesis

Microwave irradiation has been utilized to synthesize new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives, demonstrating the efficiency of microwave-assisted organic synthesis in producing complex molecules that may include N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine or its derivatives for various applications (Abdalha et al., 2011).

Histamine H3 Receptor Ligands

A study on 2-aminopyrimidines, including N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine analogs, highlighted their potential as histamine H3 receptor ligands. This research contributes to the understanding of histamine receptor interactions and the development of new therapeutics for neurological diseases (Sadek et al., 2014).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It also includes looking at how to handle and store the compound safely .

properties

IUPAC Name

1-benzothiophen-5-yl-[4-(pyrimidin-2-ylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-17(14-2-3-16-13(12-14)6-11-24-16)22-9-4-15(5-10-22)21-18-19-7-1-8-20-18/h1-3,6-8,11-12,15H,4-5,9-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXBXECVQGFDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine

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